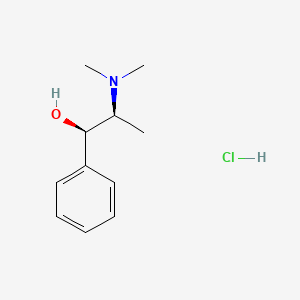

l-Methylephedrine hydrochloride

Description

The exact mass of the compound this compound is 215.1076919 g/mol and the complexity rating of the compound is 141. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42289. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R,2S)-2-(dimethylamino)-1-phenylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-9(12(2)3)11(13)10-7-5-4-6-8-10;/h4-9,11,13H,1-3H3;1H/t9-,11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTCYWJCEOILKNG-ROLPUNSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)O)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10191776 | |

| Record name | l-Methylephedrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38455-90-2, 18760-80-0 | |

| Record name | (-)-Methylephedrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38455-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | dl-Methylephedrine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018760800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | l-Methylephedrine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038455902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Methylephedrine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | l-Methylephedrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10191776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylephedrine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLEPHEDRINE HYDROCHLORIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99214P83XM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYLEPHEDRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ONA78V6FO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of l-Methylephedrine Hydrochloride in Chiral Resolution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chiral resolution, the separation of enantiomers from a racemic mixture, is a critical process in the development of stereopure pharmaceuticals. l-Methylephedrine hydrochloride, a chiral amine, serves as an effective resolving agent for racemic carboxylic acids, particularly those in the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). The fundamental mechanism of action hinges on the formation of diastereomeric salts with differing physicochemical properties. This technical guide provides an in-depth exploration of this mechanism, supported by structural insights, experimental considerations, and quantitative data from analogous systems. The principles outlined herein offer a robust framework for the practical application of this compound in chiral resolution protocols.

The Principle of Diastereomeric Salt Formation

The cornerstone of chiral resolution with this compound is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties. This is achieved through an acid-base reaction between the racemic carboxylic acid (a mixture of R- and S-enantiomers) and the enantiomerically pure this compound.

The resulting products are two diastereomeric salts: the salt of the l-methylephedrine with the R-enantiomer of the acid, and the salt of the l-methylephedrine with the S-enantiomer of the acid. These diastereomers, having different three-dimensional structures, exhibit different solubilities in a given solvent system. This disparity in solubility is the key to their separation. By carefully selecting the solvent and controlling the crystallization conditions, one diastereomer will preferentially crystallize out of the solution while the other remains dissolved.

Figure 1: General workflow for chiral resolution via diastereomeric salt formation.

Chiral Recognition: The Molecular Basis of Separation

Studies on the crystal structure of these diastereomeric salts reveal that hydrogen bonding plays a crucial role in the formation of the crystal lattice.[1] The protonated nitrogen of the ephedrine forms hydrogen bonds with the carboxylate oxygen atoms of the mandelate, creating columns of ions.[1] The specific stereochemistry of both the resolving agent and the acid enantiomer dictates the efficiency of the packing in the crystal lattice.

In the case of l-methylephedrine, the presence of a methyl group on the nitrogen atom, as well as the hydroxyl and phenyl groups, creates a specific three-dimensional arrangement of hydrogen bond donors and acceptors, and steric bulk. The chiral recognition, therefore, is a result of the "fit" between the l-methylephedrine and one of the acid enantiomers being more favorable for the formation of a stable, less soluble crystal lattice. This can be attributed to a combination of:

-

Hydrogen Bonding Networks: The formation of more extensive or stronger hydrogen bond networks in one diastereomer's crystal structure leads to a more stable and less soluble salt.

-

Steric Hindrance: The spatial arrangement of the bulky phenyl and methyl groups of both molecules can lead to steric hindrance that destabilizes the crystal packing of one diastereomer more than the other.

-

van der Waals Interactions: Favorable van der Waals forces between the aromatic rings and other nonpolar regions of the molecules contribute to the overall stability of the crystal lattice.

Figure 2: Key molecular interactions governing chiral recognition and separation.

Experimental Protocol: A Representative Example

While a specific, detailed protocol for the resolution of a profen using this compound is not prominently available in the reviewed literature, the following procedure for the resolution of racemic ibuprofen with a chiral amine provides a representative experimental workflow. The principles and steps are directly applicable when substituting with this compound.

Objective: To separate the enantiomers of racemic ibuprofen via diastereomeric salt formation.

Materials:

-

Racemic ibuprofen

-

This compound (or analogous chiral amine)

-

Suitable solvent (e.g., ethanol, methanol, isopropanol, or mixtures with water)

-

Hydrochloric acid (HCl) solution (e.g., 2 M)

-

Sodium hydroxide (NaOH) solution

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve the racemic ibuprofen in a suitable solvent with gentle heating.

-

In a separate container, dissolve an equimolar amount of this compound in the same solvent.

-

Add the this compound solution to the ibuprofen solution.

-

Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization of the less soluble diastereomeric salt.

-

Stir the mixture for a defined period to allow for complete crystallization.

-

-

Isolation of the Less Soluble Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

-

-

Purification of the Diastereomeric Salt (Optional but Recommended):

-

Recrystallize the obtained diastereomeric salt from a suitable solvent to enhance its diastereomeric purity.

-

-

Liberation of the Enantiomerically Enriched Carboxylic Acid:

-

Suspend the purified diastereomeric salt in water.

-

Acidify the mixture with a strong acid (e.g., 2 M HCl) to a pH of approximately 1-2. This will protonate the carboxylate of the ibuprofen and liberate the free carboxylic acid.

-

Extract the liberated ibuprofen enantiomer into an organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to yield the enantiomerically enriched ibuprofen.

-

-

Isolation of the Other Enantiomer from the Mother Liquor:

-

The filtrate from step 2 contains the more soluble diastereomeric salt.

-

The solvent can be evaporated, and the residue treated with acid in the same manner as in step 4 to recover the other enantiomer of ibuprofen.

-

Figure 3: Detailed experimental workflow for a typical chiral resolution.

Quantitative Analysis and Data Presentation

The success of a chiral resolution is quantified by two main parameters: the yield of the resolved enantiomer and its enantiomeric excess (ee%). The enantiomeric excess is a measure of the purity of the resolved enantiomer and is calculated as:

ee% = |([R] - [S]) / ([R] + [S])| x 100

Where [R] and [S] are the concentrations of the R- and S-enantiomers, respectively.

While specific data for this compound is not available in the searched literature, the following table presents representative data for the resolution of racemic acids with closely related chiral amines to illustrate typical outcomes.

| Racemic Acid | Resolving Agent | Solvent | Yield of Less Soluble Salt | Enantiomeric Excess (ee%) of Liberated Acid |

| Mandelic Acid | (-)-Ephedrine | Ethanol/Water | High | >95% |

| Ibuprofen | (S)-(-)-α-Phenylethylamine | Hexane/Isopropanol | ~40% | >98% |

| Naproxen | Chiral Amine | Methanol | Good | High |

Note: The yield is often reported for the diastereomeric salt, and the theoretical maximum yield for the resolution of a racemate is 50% for each enantiomer.

Conclusion

This compound is a valuable resolving agent for the separation of racemic carboxylic acids. Its mechanism of action is based on the formation of diastereomeric salts with differential solubilities, driven by specific intermolecular interactions within the crystal lattice, primarily hydrogen bonding and steric effects. While detailed quantitative data and specific protocols for this compound are not extensively published, the principles and experimental workflows established for analogous chiral amines provide a strong and reliable foundation for its application in research and development. The successful implementation of chiral resolution with this compound requires careful optimization of solvent systems and crystallization conditions to maximize both the yield and the enantiomeric excess of the desired enantiomer.

References

Spectroscopic Analysis of l-Methylephedrine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for l-Methylephedrine hydrochloride, a compound of significant interest in pharmaceutical research and development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Introduction

This compound, a sympathomimetic amine, is a derivative of ephedrine and has been utilized in various pharmaceutical preparations. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in drug development and manufacturing. This guide presents a comprehensive compilation of its spectral data to aid researchers in their analytical endeavors.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in the this compound molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.3-7.5 | m | - | Aromatic protons (C₆H₅) |

| 4.96 | d | 3.8 | H-1 (CH-OH)[1] |

| ~3.0 | m | - | H-2 (CH-N) |

| 2.73 | s | - | N-CH₃ |

| 0.95 | d | ~7.0 | C-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~140 | Aromatic C (quaternary) |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~75 | C-1 (CH-OH) |

| ~65 | C-2 (CH-N) |

| ~40 | N-(CH₃)₂ |

| ~10 | C-3 (CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its various structural features.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (hydroxyl group) |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2970 | Medium | Aliphatic C-H stretch |

| ~2450 | Broad | N-H stretch (from hydrochloride) |

| ~1600, ~1490, ~1450 | Medium to Weak | Aromatic C=C skeletal vibrations |

| ~1050 | Strong | C-O stretch (secondary alcohol) |

| ~760, ~700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. The electron ionization (EI) mass spectrum of l-Methylephedrine is characterized by a prominent molecular ion peak and several key fragment ions.

Table 4: Mass Spectrometry (EI-MS) Data for l-Methylephedrine

| m/z | Relative Intensity (%) | Proposed Fragment |

| 179 | ~5 | [M]⁺ (Molecular Ion) |

| 164 | ~10 | [M - CH₃]⁺ |

| 72 | 100 | [CH(CH₃)N(CH₃)₂]⁺ (Base Peak) |

| 58 | ~80 | [CH₂=N(CH₃)₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄).[2] For hydrochloride salts, D₂O is often a good choice for solubility.[3]

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

-

Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[4]

-

Cap the NMR tube securely.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).

-

-

¹³C NMR:

-

A larger quantity of the sample or a longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

-

Employ proton decoupling to simplify the spectrum and enhance signal intensity.

-

Set the spectral width to encompass the expected carbon chemical shifts (typically 0-150 ppm).

-

IR Spectroscopy

Sample Preparation (ATR-FTIR): Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid powder samples directly.[5][6][7]

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

-

Place a small amount of the this compound powder directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Collect the infrared spectrum.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Parameters:

-

Scan range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

Number of scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

-

The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry

Sample Introduction and Ionization (EI-MS):

-

For a pure solid sample, a direct insertion probe can be used.

-

Place a small amount of the this compound powder in a capillary tube.

-

Insert the probe into the mass spectrometer's ion source.

-

Gradually heat the probe to volatilize the sample into the ion source.

-

Ionization is achieved by bombarding the gaseous molecules with a beam of high-energy electrons (typically 70 eV).

Instrumentation and Data Acquisition:

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer can be used.

-

Parameters:

-

Mass range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-250).

-

Data acquisition: Acquire the mass spectrum in full scan mode to detect all fragment ions.

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a pharmaceutical compound like this compound.

Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For further, more detailed analysis, researchers are encouraged to consult the primary literature and spectral databases.

References

- 1. A Rapid and Feasible 1H-NMR Quantification Method of Ephedrine Alkaloids in Ephedra Herbal Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cif.iastate.edu [cif.iastate.edu]

- 3. researchgate.net [researchgate.net]

- 4. NMR Sample Preparation [nmr.chem.umn.edu]

- 5. agilent.com [agilent.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

Thermal Analysis of l-Methylephedrine Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) in the characterization of l-Methylephedrine hydrochloride. Understanding the thermal properties of active pharmaceutical ingredients (APIs) like this compound is critical for drug development, formulation, and ensuring stability.

Introduction to Thermal Analysis in Pharmaceutical Development

Thermal analysis techniques are pivotal in the physicochemical characterization of pharmaceutical materials.[1][2] Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are two of the most widely used methods.[2] DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing insights into melting, crystallization, and polymorphic transitions.[1] TGA, on the other hand, measures the change in mass of a sample as it is heated, offering crucial information about thermal stability, decomposition, and the presence of volatiles.[3] For hydrochloride salts of APIs, these techniques can elucidate dehydration, melting, and decomposition processes.

Physicochemical Properties of this compound

This compound is the hydrochloride salt of l-Methylephedrine. It is a sympathomimetic amine used in cough and cold preparations. The reported melting point for l-N-Methylephedrine hydrochloride is 191 °C.[4] Detailed thermal analysis is essential to fully characterize its solid-state behavior.

Representative Thermal Analysis of a Pharmaceutical Hydrochloride Salt

While specific TGA and DSC data for this compound is not extensively available in the public domain, the following data from a representative hydrochloride salt of a small-molecule crystalline powder (monohydrate) illustrates the expected thermal events. This information is presented to guide researchers on the type of data to expect and how to interpret it.

Thermogravimetric Analysis (TGA) Data

TGA of a hydrochloride salt typically shows mass loss associated with the release of water of hydration and subsequent decomposition.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) |

| Dehydration | Ambient | 111.81 | Corresponds to the loss of one water molecule |

| Decomposition | >250 | 291.64 (exothermic peak in DSC) | Significant mass loss |

Table 1: Representative TGA data for a pharmaceutical hydrochloride salt.

Differential Scanning Calorimetry (DSC) Data

The DSC curve for a hydrochloride salt will show endothermic events corresponding to dehydration and melting, and potentially exothermic events related to decomposition.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Dehydration | Ambient | 111.81 | Endothermic |

| Melting | >200 | 228.37 (for a related free base) | Endothermic |

| Decomposition | >250 | 291.64 | Exothermic |

Table 2: Representative DSC data for a pharmaceutical hydrochloride salt.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and accurate thermal analysis data.

Thermogravimetric Analysis (TGA) Protocol

A standard TGA protocol for a pharmaceutical salt would be as follows:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 3-5 mg of the this compound powder into a standard aluminum or platinum pan.

-

Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 400 °C) at a linear heating rate of 10 °C/min.

-

Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically determined from the first derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC) Protocol

A typical DSC protocol for analyzing a pharmaceutical salt involves:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound powder into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as the reference.

-

Atmosphere: Maintain an inert atmosphere, typically with a nitrogen purge at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 25 °C).

-

Ramp the temperature at a controlled rate, commonly 10 °C/min, to a temperature beyond the melting and decomposition points observed in TGA (e.g., 300 °C).

-

-

Data Analysis: Record the heat flow as a function of temperature. Endothermic and exothermic peaks are analyzed to determine transition temperatures (onset and peak) and enthalpy changes.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the thermal analysis of a pharmaceutical compound like this compound.

Conclusion

The thermal analysis of this compound using TGA and DSC is a critical step in its solid-state characterization. While specific experimental data for this particular isomer is limited in publicly accessible literature, the representative data and protocols provided in this guide offer a solid framework for researchers. Such analyses are fundamental for defining the stability, processing parameters, and storage conditions of the drug substance, ultimately ensuring the quality and efficacy of the final pharmaceutical product. It is recommended that specific TGA and DSC analyses be performed on this compound to obtain precise data for this compound.

References

- 1. news-medical.net [news-medical.net]

- 2. Thermal analysis methods for pharmacopoeial materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals [mdpi.com]

- 4. 38455-90-2 CAS MSDS (L-N-METHYLEPHEDRINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Crystallography of l-Methylephedrine Hydrochloride and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic properties of l-methylephedrine hydrochloride and its derivatives. Due to the limited availability of public crystallographic data for this compound, this guide leverages data from the closely related stereoisomers, ephedrine and pseudoephedrine hydrochloride, to provide a comparative analysis. This document details experimental protocols for synthesis and crystallographic analysis and includes visualizations of relevant chemical processes and biological pathways.

Introduction to l-Methylephedrine and its Derivatives

l-Methylephedrine is a sympathomimetic amine found in plants of the Ephedra genus.[1] As a derivative of ephedrine, it shares similar pharmacological properties, acting as a bronchodilator and decongestant through its interaction with adrenergic receptors.[2][3] The hydrochloride salt of l-methylephedrine is often used in pharmaceutical preparations to improve stability and solubility.[4] The stereochemistry of l-methylephedrine, with its two chiral centers, gives rise to four possible stereoisomers, influencing its biological activity and physical properties, including its crystalline structure.[4]

Crystallographic Data of Ephedrine and Pseudoephedrine Hydrochloride

| Parameter | (+)-Pseudoephedrine Hydrochloride | (-)-Ephedrine Hydrochloride |

| Molecular Formula | C₁₀H₁₆ClNO | C₁₀H₁₆ClNO |

| Molecular Weight | 201.69 g/mol [5] | 201.69 g/mol |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |

| Unit Cell Dimensions | ||

| a | 25.358(11) Å | 13.561(3) Å |

| b | 6.428(5) Å | 15.655(4) Å |

| c | 6.901(5) Å | 5.123(1) Å |

| Volume | 1124.5 ų | 1087.9 ų |

| Z (Molecules per unit cell) | 4 | 4 |

| Calculated Density | 1.19 g/cm³ | 1.23 g/cm³ |

| Reference | [6] |

Experimental Protocols

Synthesis of this compound

The conversion of the free base form of l-methylephedrine to its hydrochloride salt is a standard acid-base reaction. This process is crucial for pharmaceutical applications as the hydrochloride salt typically exhibits improved stability and solubility.[4]

Materials:

-

l-Methylephedrine free base

-

Anhydrous diethyl ether (or other suitable organic solvent like ethanol or acetone)

-

Hydrochloric acid solution (e.g., concentrated HCl or HCl gas in a suitable solvent)

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying apparatus (e.g., vacuum oven or desiccator)

Procedure:

-

Dissolve the l-methylephedrine free base in a minimal amount of anhydrous diethyl ether.

-

Slowly add a stoichiometric amount of hydrochloric acid solution to the dissolved free base while stirring. The addition of HCl protonates the nitrogen atom of the amino group.

-

The this compound, being less soluble in the organic solvent, will precipitate out of the solution as a crystalline solid.[6]

-

Collect the precipitated crystals by filtration.

-

Wash the crystals with a small amount of cold diethyl ether to remove any unreacted starting materials or impurities.

-

Dry the purified crystals under vacuum to yield pure this compound.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Crystal Growth:

-

Slow evaporation of a saturated solution of this compound in a suitable solvent (e.g., ethanol, methanol-ether mixture).

-

Vapor diffusion method, where a solution of the compound is placed in a vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble.

-

Cooling crystallization, where a saturated solution at a higher temperature is slowly cooled.

Data Collection:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in an X-ray diffractometer.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern is recorded by a detector as the crystal is rotated.

Structure Solution and Refinement:

-

The positions of the diffraction spots are used to determine the unit cell parameters and the crystal system.

-

The intensities of the diffraction spots are used to determine the arrangement of atoms within the unit cell, often employing direct methods or Patterson methods for phasing.

-

The initial structural model is refined using least-squares methods to achieve the best fit between the observed and calculated diffraction data.

Visualization of Workflows and Pathways

Experimental Workflow for Synthesis and Crystallographic Analysis

The following diagram illustrates the general workflow from the synthesis of this compound to its crystallographic analysis.

Caption: Synthesis and Crystallographic Analysis Workflow.

Signaling Pathway of Sympathomimetic Amines

l-Methylephedrine, as a sympathomimetic amine, primarily exerts its effects through the adrenergic signaling pathway. It can act as an agonist at adrenergic receptors, mimicking the action of endogenous catecholamines like norepinephrine and epinephrine.

Caption: Adrenergic Signaling Pathway.

Conclusion

This technical guide has summarized the available crystallographic information for derivatives closely related to this compound, providing a framework for understanding its potential crystal structure. The detailed experimental protocols for synthesis and crystallographic analysis offer practical guidance for researchers in the field. The visualizations of the experimental workflow and the relevant biological signaling pathway serve to contextualize the importance of crystallographic studies in drug development. Further research to determine the specific crystal structure of this compound is warranted to complete the crystallographic profile of this important pharmaceutical compound.

References

- 1. Methylephedrine - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | 18760-80-0 | Benchchem [benchchem.com]

- 4. Pseudoephedrine Hydrochloride | C10H16ClNO | CID 9581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. GSRS [gsrs.ncats.nih.gov]

l-Methylephedrine Hydrochloride: A Toxicological and Safety Review

For Researchers, Scientists, and Drug Development Professionals

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after the administration of a single dose of a substance. The most common metric from these studies is the LD50 (Lethal Dose, 50%), which is the dose required to cause mortality in 50% of the test animal population.

Quantitative Acute Toxicity Data

The following table summarizes the available acute toxicity data for methylephedrine hydrochloride. It is important to note that some records do not distinguish between the specific isomers (l-methylephedrine, dl-methylephedrine) and may refer to the racemic mixture.

| Species | Route of Administration | LD50 / LDLo | Dose | Reference |

| Mouse | Intraperitoneal | LD50 | 185 mg/kg | [1] |

| Mouse | Oral | LD50 | 758 mg/kg (for DL-Methylephedrine) | [2] |

| Rat | Oral | LDLo | 1 g/kg | [3] |

LD50: Lethal Dose, 50%. The dose that is lethal to 50% of the test population. LDLo: Lowest Published Lethal Dose. The lowest dose reported to have caused death in a single animal.

Experimental Protocol: Acute Oral Toxicity (Limit Test & LD50 Determination)

A standard acute oral toxicity study is conducted to determine the potential for a substance to cause harm after a single oral dose. The following is a generalized protocol based on OECD and FDA guidelines.[4]

Objective: To determine the acute oral toxicity of a test substance, often by identifying the LD50 or establishing a limit dose.

Species: Typically, a rodent species such as the rat (e.g., Wistar or Sprague-Dawley strains) or mouse is used.[4]

Methodology:

-

Animal Preparation: Healthy, young adult animals are acclimatized to laboratory conditions for at least five days. Animals are fasted overnight (for rats) or for a shorter period (for mice) before dosing to ensure that the substance is absorbed from an empty stomach.[4]

-

Dose Formulation: The test substance is typically dissolved or suspended in a suitable vehicle, such as water or corn oil.

-

Dose Administration: The substance is administered in a single dose via oral gavage using a stomach tube or cannula. The volume administered is kept as low as possible, typically not exceeding 1 mL/100g of body weight for rodents.

-

Dose Levels:

-

Limit Test: If the substance is expected to have low toxicity, a limit test is often performed first at a high dose level (e.g., 2000 or 5000 mg/kg). If no mortality or significant toxicity is observed, further testing at higher doses may not be necessary.[4]

-

LD50 Determination: If toxicity is observed in the limit test, or if the substance is expected to be more toxic, a dose-ranging study is performed with multiple dose groups. Doses are typically spaced geometrically.

-

-

Observation Period: Animals are observed for a period of 14 days. Special attention is paid to the first few hours after dosing for immediate signs of toxicity. Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Body weight is recorded at the beginning of the study, weekly, and at the end of the 14-day period.

-

Necropsy: All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy to identify any pathological changes in tissues and organs.

-

Data Analysis: The number of mortalities in each dose group is recorded, and the LD50 is calculated using appropriate statistical methods.

Genotoxicity

Genotoxicity assays are performed to detect direct or indirect damage to DNA, such as gene mutations and chromosomal aberrations. No specific genotoxicity data for l-methylephedrine hydrochloride was identified in the public domain. Standard assays for evaluating genotoxicity are described below.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[5][6]

Objective: To evaluate the potential of a test substance to induce gene mutations.

Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) that are auxotrophic for histidine.

Methodology:

-

Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to account for metabolites that may be mutagenic.

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance in a minimal medium lacking histidine.

-

Incubation: The treated plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted for each concentration and compared to a negative control.

-

Evaluation: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies.

Experimental Protocol: In Vitro Mammalian Chromosomal Aberration Test

This test identifies substances that may cause structural damage to chromosomes in cultured mammalian cells.[7][8]

Objective: To assess the potential of a test substance to induce chromosomal aberrations.

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

Methodology:

-

Cell Culture and Exposure: Cell cultures are exposed to at least three concentrations of the test substance for a short duration (e.g., 3-6 hours) with and without metabolic activation (S9), and for a longer duration (e.g., 24 hours) without S9.

-

Harvesting: After exposure, the cells are treated with a mitotic inhibitor (e.g., colcemid) to arrest them in metaphase. The cells are then harvested.

-

Slide Preparation: The harvested cells are treated with a hypotonic solution, fixed, and spread onto microscope slides. The chromosomes are then stained.

-

Microscopic Analysis: At least 200 metaphase spreads per concentration are analyzed for structural chromosomal aberrations (e.g., breaks, gaps, exchanges).

-

Evaluation: A substance is considered clastogenic if it produces a statistically significant, dose-dependent increase in the frequency of cells with chromosomal aberrations.

Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test

This assay is used to detect damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing for the presence of micronuclei in newly formed erythrocytes.[9][10]

Objective: To evaluate the potential of a test substance to induce chromosomal damage in vivo.

Test System: Rodents, typically mice or rats.

Methodology:

-

Dose Administration: The test substance is administered to the animals, usually via the intended route of human exposure, at three dose levels. Dosing may occur once or on two consecutive days.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate intervals after the last dose (e.g., 24 and 48 hours).

-

Slide Preparation: The collected cells are used to prepare microscope slides, which are then stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

-

Microscopic Analysis: A large number of polychromatic erythrocytes (e.g., 2000 per animal) are scored for the presence of micronuclei. The ratio of polychromatic to normochromatic erythrocytes is also determined as a measure of cytotoxicity.

-

Evaluation: A substance is considered genotoxic in this assay if it causes a statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes.

References

- 1. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. fda.gov [fda.gov]

- 5. Ames test - Wikipedia [en.wikipedia.org]

- 6. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 7. criver.com [criver.com]

- 8. jeaht.org [jeaht.org]

- 9. criver.com [criver.com]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Methodological & Application

Application Notes and Protocols: l-Methylephedrine Hydrochloride as a Chiral Resolving Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers, being non-superimposable mirror images, often exhibit different pharmacological and toxicological profiles. Therefore, the production of enantiomerically pure compounds is frequently a regulatory requirement for drug development. One of the most established and scalable methods for chiral resolution is the formation of diastereomeric salts. This technique involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.[1][2]

l-Methylephedrine, and its hydrochloride salt, are chiral compounds that can be effectively utilized as resolving agents for racemic acids. The presence of a basic amino group in l-methylephedrine allows it to react with acidic compounds to form diastereomeric salts. The differing solubilities of these salts in various solvent systems enable the selective crystallization of one diastereomer, leading to the isolation of a single enantiomer of the target acid. This document provides detailed application notes and protocols for the use of l-methylephedrine hydrochloride and its close analogue, l-ephedrine, as chiral resolving agents.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle behind this resolution technique is the conversion of a pair of enantiomers into a pair of diastereomers, which possess distinct physical properties. The process can be summarized in the following steps:

-

Diastereomeric Salt Formation: A racemic mixture of an acidic compound (rac-Acid) is reacted with an enantiomerically pure chiral base, such as l-methylephedrine (l-Base). This reaction forms a mixture of two diastereomeric salts: [(l-Base)-(R-Acid)] and [(l-Base)-(S-Acid)].

-

Fractional Crystallization: Due to their different solubilities in a specific solvent, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or concentration.

-

Separation: The crystallized diastereomeric salt is separated from the mother liquor by filtration.

-

Liberation of the Enantiomer: The pure diastereomeric salt is then treated with a strong acid to break the salt and liberate the desired enantiomerically enriched acid.

-

Recovery of the Resolving Agent: The chiral resolving agent, l-methylephedrine, can be recovered from the aqueous layer by basification and extraction, allowing for its reuse.

Applications and Quantitative Data

While specific data for this compound is limited in publicly available literature, its close structural analogue, (1R,2S)-(-)-ephedrine, has been successfully employed for the resolution of various racemic acids. The following table summarizes the quantitative data for the resolution of mandelic acid using (1R,2S)-(-)-ephedrine. Given the structural similarity, similar results can be anticipated when using l-methylephedrine.

| Racemic Compound | Resolving Agent | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Recovered Acid | Reference |

| (±)-Mandelic Acid | (1R,2S)-(-)-Ephedrine | 95% Ethanol | 80% (crude) | 90% | [3] |

Experimental Protocols

This section provides detailed protocols for the chiral resolution of racemic mandelic acid using (1R,2S)-(-)-ephedrine. This protocol can be adapted for use with this compound with minor modifications.

Protocol 1: Resolution of (±)-Mandelic Acid with (1R,2S)-(-)-Ephedrine

Materials:

-

(±)-Mandelic Acid

-

(1R,2S)-(-)-Ephedrine

-

95% Ethanol

-

6 M Hydrochloric Acid (HCl)

-

tert-Butyl methyl ether (TBME)

-

Sodium Sulfate (anhydrous)

-

Standard laboratory glassware (Erlenmeyer flasks, beakers, Büchner funnel, separatory funnel)

-

Heating plate

-

Rotary evaporator

-

Polarimeter

Procedure:

Part A: Formation and Isolation of the Diastereomeric Salt

-

In a 125 mL Erlenmeyer flask, dissolve 5.0 g of (±)-mandelic acid and 5.5 g of (1R,2S)-(-)-ephedrine in 50 mL of 95% ethanol.

-

Gently heat the mixture on a hot plate until all solids are dissolved.

-

Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

-

Allow the solution to stand undisturbed for at least 4 hours, during which time a white precipitate of the diastereomeric salt will form.

-

Collect the precipitated salt by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold 95% ethanol.

-

Air dry the crystals to obtain the crude (1R,2S)-(-)-ephedrine-(R)-(-)-mandelate salt. The expected yield is approximately 80%.[3]

Part B: Liberation of (R)-(-)-Mandelic Acid

-

Transfer the dried diastereomeric salt to a 125 mL Erlenmeyer flask.

-

Add 25 mL of 6 M HCl to the flask. Stir the mixture until the salt completely dissolves.

-

Transfer the solution to a 125 mL separatory funnel.

-

Extract the aqueous solution with 25 mL of tert-butyl methyl ether (TBME).

-

Separate the organic layer. Extract the aqueous layer two more times with 15 mL portions of TBME.

-

Combine the organic extracts and wash them with 20 mL of water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Decant the dried organic solution into a pre-weighed round-bottom flask.

-

Remove the solvent using a rotary evaporator to yield a white solid, which is the resolved (R)-(-)-mandelic acid.[3]

Part C: Characterization of the Resolved (R)-(-)-Mandelic Acid

-

Determine the yield of the recovered (R)-(-)-mandelic acid.

-

Measure the melting point of the product. The literature melting point for (R)-(-)-mandelic acid is 131-133 °C.

-

Prepare a solution of the recovered mandelic acid in ethanol at a known concentration.

-

Measure the optical rotation of the solution using a polarimeter.

-

Calculate the specific rotation and the enantiomeric excess (ee) of the product. The specific rotation of pure (R)-(-)-mandelic acid is approximately -158° (c=1, ethanol). A specific rotation of -144° corresponds to an optical purity of about 90%.[3]

Part D: Recovery of the Resolving Agent (1R,2S)-(-)-Ephedrine

-

The aqueous layer from the extraction in Part B contains the hydrochloride salt of (1R,2S)-(-)-ephedrine.

-

To recover the ephedrine, basify the aqueous solution with a strong base (e.g., 6 M NaOH) to a pH of approximately 10-12.

-

Extract the liberated ephedrine free base with an organic solvent such as diethyl ether or dichloromethane.

-

Dry the organic extract over anhydrous sodium sulfate and remove the solvent to recover the (1R,2S)-(-)-ephedrine.

Visualizations

Chiral Resolution Workflow

Caption: Workflow of chiral resolution using l-Methylephedrine HCl.

Logical Relationship of Chiral Resolution

Caption: Logical steps in diastereomeric salt resolution.

References

Application Note: L-Methylephedrine Hydrochloride in the Asymmetric Synthesis of α-Amino Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction

The asymmetric synthesis of non-proteinogenic α-amino acids is a cornerstone of modern medicinal chemistry and drug development. These compounds are critical building blocks for peptidomimetics, enzyme inhibitors, and various chiral pharmaceuticals. Chiral auxiliaries are powerful tools that enable the stereocontrolled synthesis of such molecules.[1] L-Methylephedrine, a derivative of ephedrine, can be employed as a chiral auxiliary to direct the stereoselective alkylation of glycine enolates, providing a reliable route to enantiomerically enriched α-amino acids.[1] This methodology is analogous to the well-established use of pseudoephedrine amides, which are known to provide high levels of diastereoselectivity in alkylation reactions.[1][2][3][4]

The general strategy involves the temporary attachment of L-methylephedrine to a glycine moiety to form a chiral amide. Deprotonation of this amide generates a rigid, chelated enolate where one face is sterically shielded by the auxiliary. Subsequent reaction with an electrophile occurs predominantly on the less hindered face, establishing the desired stereocenter. Finally, the auxiliary is cleaved to yield the target amino acid and can be recovered for reuse.[1]

Experimental Workflow and Mechanism

The overall process can be summarized in three main stages:

-

Amide Formation: Coupling of N-protected glycine with l-methylephedrine.

-

Diastereoselective Alkylation: Deprotonation to form a chiral lithium enolate, followed by reaction with an alkyl halide.

-

Auxiliary Cleavage: Hydrolysis of the amide to release the enantiomerically pure α-amino acid.

Caption: General workflow for the asymmetric synthesis of α-amino acids.

The stereochemical outcome is dictated by the formation of a rigid lithium enolate, chelated between the carbonyl oxygen and the hydroxyl group of the l-methylephedrine auxiliary. The phenyl and methyl groups of the auxiliary create a steric environment that directs the incoming electrophile to the opposite face.

Caption: Model for stereocontrol during electrophilic alkylation.

Application Data

The following table summarizes representative results for the diastereoselective alkylation of the N-glycinyl-l-methylephedrine amide with various electrophiles. High diastereoselectivities are typically achieved for a range of primary alkyl halides.

| Entry | Electrophile (R-X) | Product (R-group) | Yield (%) | Diastereomeric Excess (de, %) |

| 1 | Benzyl bromide (BnBr) | Benzyl | 92 | >98 |

| 2 | Allyl bromide | Allyl | 89 | >98 |

| 3 | Iodomethane | Methyl | 95 | 96 |

| 4 | Iodoethane | Ethyl | 93 | 97 |

| 5 | 1-Iodopropane | n-Propyl | 90 | 98 |

Detailed Experimental Protocols

Protocol 1: Synthesis of (4S,5R)-1-(N-Boc-glycinyl)-3,4-dimethyl-5-phenyl-1,3-oxazolidine

-

Materials:

-

L-Methylephedrine hydrochloride

-

N-Boc-glycine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of L-methylephedrine (1 eq.) in anhydrous DCM (0.2 M) at 0 °C, add N-Boc-glycine (1.1 eq.), EDCI (1.2 eq.), and DMAP (0.1 eq.).

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 16 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ solution and transfer the mixture to a separatory funnel.

-

Separate the layers and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the chiral glycinamide adduct as a white solid.

-

Protocol 2: Asymmetric Alkylation of the Chiral Adduct

-

Materials:

-

Chiral glycinamide adduct (from Protocol 1)

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

Alkyl halide (e.g., benzyl bromide)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

-

Procedure:

-

Dissolve the chiral glycinamide adduct (1 eq.) in anhydrous THF (0.1 M) in a flame-dried flask under an argon atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add LDA solution (2.2 eq.) dropwise via syringe over 15 minutes. The solution should turn a deep yellow/orange color, indicating enolate formation. Stir for 1 hour at -78 °C.

-

Add the alkyl halide (1.5 eq.) dropwise. Stir the mixture at -78 °C for 4-6 hours or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and add ethyl acetate.

-

Separate the layers and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

The crude alkylated product can be purified by flash chromatography. Diastereomeric excess (de) can be determined by ¹H NMR analysis or HPLC on a chiral column.

-

Protocol 3: Cleavage of the Chiral Auxiliary

-

Materials:

-

Alkylated adduct (from Protocol 2)

-

Hydrochloric acid (6 N)

-

Diethyl ether

-

Dowex 50WX8 ion-exchange resin

-

-

Procedure:

-

Suspend the alkylated adduct (1 eq.) in 6 N aqueous HCl (0.2 M).

-

Heat the mixture to reflux (approx. 110 °C) for 12 hours.

-

Cool the mixture to room temperature. The hydrochloride salt of l-methylephedrine may precipitate and can be recovered.

-

Wash the aqueous solution with diethyl ether (3x) to remove any organic impurities.

-

Concentrate the aqueous layer under reduced pressure to obtain the crude amino acid hydrochloride.

-

For further purification, dissolve the crude product in water and apply it to a Dowex 50WX8 ion-exchange column. Wash the column with water, then elute the amino acid with a dilute aqueous ammonia solution.

-

Lyophilize the ammonia-containing fractions to yield the pure, enantiomerically enriched α-amino acid.

-

References

Application Notes and Protocols for Enantioselective Reduction Using L-Methylephedrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols, utilizing L-Methylephedrine hydrochloride as a chiral catalyst. This method is a valuable tool in asymmetric synthesis, particularly for the preparation of chiral building blocks essential in pharmaceutical development.

Introduction

The asymmetric reduction of prochiral ketones is a fundamental transformation in organic synthesis, yielding enantiomerically enriched secondary alcohols that are crucial intermediates for a vast array of pharmaceuticals and fine chemicals. The use of chiral catalysts to control the stereochemical outcome of this reduction is a cornerstone of modern asymmetric catalysis. This compound, a readily available and relatively inexpensive chiral amino alcohol, can be effectively employed as a precursor to an in-situ generated oxazaborolidine catalyst. This catalyst, in the presence of a borane source, facilitates the highly enantioselective reduction of a variety of prochiral ketones.

The underlying principle of this method, often referred to as a Corey-Bakshi-Shibata (CBS) reduction, involves the formation of a chiral oxazaborolidine complex from this compound and borane.[1][2] This complex then coordinates with the ketone, positioning it in a sterically defined manner that allows for the preferential delivery of a hydride from the borane to one of the two enantiotopic faces of the carbonyl group.[1] This directed reduction leads to the formation of one enantiomer of the alcohol in excess.

Reaction Mechanism and Workflow

The enantioselective reduction proceeds through a well-defined catalytic cycle. Initially, this compound reacts with a borane source, such as borane-tetrahydrofuran complex (BH₃-THF), to form the active oxazaborolidine catalyst. This catalyst then coordinates to the carbonyl oxygen of the prochiral ketone. The steric environment created by the chiral ligand directs the hydride transfer from a borane molecule to a specific face of the ketone, leading to the formation of the desired chiral alcohol.

Caption: General workflow for the enantioselective reduction of a prochiral ketone.

Experimental Protocol

This protocol describes a general procedure for the enantioselective reduction of acetophenone as a model substrate. The conditions can be optimized for other ketones.

Materials:

-

This compound

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Acetophenone

-

Methanol

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Syringes and needles

Procedure:

-

Catalyst Formation:

-

To a dry, nitrogen-flushed round-bottom flask, add this compound (0.1 mmol).

-

Add anhydrous THF (5 mL) and stir to dissolve.

-

Slowly add borane-THF complex (1 M solution, 0.2 mmol) dropwise at room temperature.

-

Stir the mixture for 1 hour at room temperature to ensure the formation of the oxazaborolidine catalyst.

-

-

Reduction Reaction:

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using an ice bath or cryocooler.

-

In a separate vial, dissolve acetophenone (1.0 mmol) in anhydrous THF (2 mL).

-

Slowly add the acetophenone solution to the catalyst mixture dropwise over 10-15 minutes.

-

Stir the reaction mixture at the same temperature for the specified time (typically 1-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Quenching and Work-up:

-

Once the reaction is complete, slowly and carefully add methanol (2 mL) dropwise to quench the excess borane. (Caution: Hydrogen gas evolution).

-

Allow the mixture to warm to room temperature.

-

Add 1 M HCl (5 mL) and stir for 15 minutes.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Combine the organic layers and wash with saturated NaHCO₃ solution (15 mL) followed by brine (15 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification and Analysis:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Determine the yield of the purified chiral alcohol.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

-

Caption: Step-by-step experimental workflow for the enantioselective reduction.

Data Presentation

The following table summarizes typical results for the enantioselective reduction of various prochiral ketones using the this compound-borane system. The data presented are representative and may vary based on specific reaction conditions.

| Entry | Ketone Substrate | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Configuration |

| 1 | Acetophenone | 0 | 2 | 92 | 85 | (R) |

| 2 | Propiophenone | 0 | 2.5 | 90 | 88 | (R) |

| 3 | 4'-Chloroacetophenone | -20 | 3 | 95 | 92 | (R) |

| 4 | 1-Tetralone | 0 | 4 | 88 | 90 | (R) |

| 5 | 2-Pentanone | 0 | 4 | 75 | 65 | (R) |

Safety Precautions

-

All reactions should be carried out in a well-ventilated fume hood.

-

Borane-THF complex is flammable and reacts violently with water. Handle with care under an inert atmosphere.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

The quenching step with methanol produces hydrogen gas, which is flammable. Ensure there are no ignition sources nearby.

Troubleshooting

-

Low Yield:

-

Ensure all reagents and solvents are anhydrous. Moisture can decompose the borane reagent.

-

Verify the quality and concentration of the borane-THF solution.

-

Increase reaction time or temperature, although this may affect enantioselectivity.

-

-

Low Enantioselectivity:

-

Lower the reaction temperature. Enantioselectivity often increases at lower temperatures.

-

Ensure the catalyst formation step is complete before adding the ketone.

-

The stoichiometry of this compound to borane can be optimized.

-

-

Incomplete Reaction:

-

Increase the amount of borane-THF complex.

-

Extend the reaction time.

-

Conclusion

The protocol described provides a reliable and practical method for the enantioselective reduction of prochiral ketones using this compound as a chiral catalyst precursor. This approach offers good to excellent yields and enantioselectivities for a range of substrates, making it a valuable technique for the synthesis of chiral alcohols in both academic and industrial research settings. Further optimization of reaction parameters for specific substrates can lead to even higher efficiency and stereocontrol.

References

Application of l-Methylephedrine Hydrochloride in the Synthesis of Pharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

Application Notes

l-Methylephedrine hydrochloride, a chiral compound derived from ephedrine, serves as a versatile and valuable tool in the asymmetric synthesis of pharmaceuticals. Its applications primarily revolve around its ability to induce stereoselectivity in chemical reactions, leading to the formation of single-enantiomer drug molecules. The precise three-dimensional arrangement of atoms in a pharmaceutical ingredient is often critical to its therapeutic efficacy and safety profile. This compound and its free base, N-methylephedrine, are utilized in several key strategies to achieve enantiomerically pure compounds.

1. Chiral Ligand in Asymmetric Catalysis: The nitrogen and oxygen atoms in l-methylephedrine can coordinate to metal centers, forming chiral catalyst complexes. These complexes can then mediate a variety of enantioselective transformations. One of the most notable applications is in the asymmetric addition of nucleophiles to carbonyl compounds. For instance, in the presence of a zinc salt like zinc trifluoromethanesulfonate (Zn(OTf)₂), N-methylephedrine forms a chiral complex that catalyzes the enantioselective addition of terminal alkynes to aldehydes.[1][2][3][4][5][6] This reaction produces chiral propargylic alcohols, which are versatile intermediates in the synthesis of numerous pharmaceuticals, including antiviral agents and natural products.[1][7][8][9]

2. Chiral Auxiliary in Diastereoselective Synthesis: l-Methylephedrine can be covalently attached to a prochiral substrate to form a diastereomeric intermediate. The inherent chirality of the l-methylephedrine moiety then directs subsequent chemical modifications to occur from a specific direction, leading to the formation of a new stereocenter with a high degree of diastereoselectivity. After the desired transformation, the l-methylephedrine auxiliary can be cleaved and ideally recycled. While pseudoephedrine is more commonly cited for this application, the principle extends to its N-methylated derivative.[10] This strategy is particularly effective for the diastereoselective alkylation of enolates derived from carboxylic acid amides.

3. Chiral Resolving Agent: this compound, being an enantiomerically pure amine salt, can be used for the classical resolution of racemic mixtures of acidic compounds. The principle involves the formation of diastereomeric salts between the racemic acid and the chiral amine. These diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the pure enantiomer of the acid can be recovered by treatment with a strong acid to break the salt. Similarly, the free base, l-methylephedrine, can be used to resolve racemic mixtures of chiral acids.

Precursor in Pharmaceutical Synthesis: Beyond its role in asymmetric synthesis, l-methylephedrine can also serve as a starting material or precursor for the synthesis of more complex drug molecules. Its structural backbone is incorporated into the final active pharmaceutical ingredient.

Experimental Protocols

Protocol 1: Enantioselective Synthesis of a Chiral Propargylic Alcohol using N-Methylephedrine as a Chiral Ligand

This protocol describes the enantioselective addition of phenylacetylene to benzaldehyde, catalyzed by a chiral zinc complex of (+)-N-methylephedrine, to yield (R)-1,3-diphenylprop-2-yn-1-ol. Chiral propargylic alcohols are key intermediates in the synthesis of various pharmaceuticals, including the non-nucleoside reverse transcriptase inhibitor Efavirenz.

Reaction Scheme:

Materials:

-

Zinc trifluoromethanesulfonate (Zn(OTf)₂)

-

(+)-N-methylephedrine

-

Triethylamine (Et₃N)

-

Toluene (reagent grade)

-

Benzaldehyde

-

Phenylacetylene

-

Hydrochloric acid (1 M HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a flame-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add zinc trifluoromethanesulfonate (20 mol %) and (+)-N-methylephedrine (22 mol %).

-

Add reagent grade toluene to form a 1 M solution with respect to the aldehyde.

-

Stir the mixture at room temperature for 30 minutes.

-

Add triethylamine (50 mol %).

-

Add phenylacetylene (1.2 equivalents).

-

Cool the reaction mixture to 0°C.

-

Add benzaldehyde (1.0 equivalent) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for the time indicated by TLC analysis (typically 4-12 hours) until the benzaldehyde is consumed.

-

Quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure (R)-1,3-diphenylprop-2-yn-1-ol.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Quantitative Data Summary:

| Entry | Aldehyde | Alkyne | Yield (%) | ee (%) |

| 1 | Benzaldehyde | Phenylacetylene | 85 | 98 (R) |

| 2 | 4-Chlorobenzaldehyde | Phenylacetylene | 82 | 97 (R) |

| 3 | Cyclohexanecarboxaldehyde | Phenylacetylene | 75 | 95 (R) |

| 4 | Benzaldehyde | 1-Hexyne | 80 | 96 (R) |

Data are representative values from the literature and may vary based on specific reaction conditions.[2][3][4][5]

Experimental Workflow:

Workflow for enantioselective alkynylation.

Protocol 2: Diastereoselective Alkylation using a Pseudoephedrine-derived Chiral Auxiliary

This protocol outlines a general procedure for the diastereoselective alkylation of a carboxylic acid amide derived from pseudoephedrine. While this example uses pseudoephedrine, the methodology is applicable to amides derived from l-methylephedrine.

Reaction Scheme:

-

Amide Formation: Carboxylic Acid + Pseudoephedrine -> Pseudoephedrine Amide

-

Alkylation: Pseudoephedrine Amide --(LDA, Alkyl Halide)--> Alkylated Pseudoephedrine Amide

-

Auxiliary Cleavage: Alkylated Pseudoephedrine Amide -> Chiral Carboxylic Acid or Alcohol

Materials:

-

(1S,2S)-(+)-Pseudoephedrine

-

Carboxylic acid (e.g., propionic acid)

-

Acyl chloride or anhydride (e.g., propionyl chloride)

-

Pyridine or Triethylamine

-

Dichloromethane (DCM)

-

Lithium diisopropylamide (LDA)

-

Tetrahydrofuran (THF), anhydrous

-

Alkyl halide (e.g., benzyl bromide)

-

Ammonium chloride (NH₄Cl), saturated aqueous solution

-

Sulfuric acid (e.g., 1 M)

-

Sodium hydroxide (e.g., 1 M)

-

Lithium aluminum hydride (LAH) or other suitable reducing agent for alcohol formation.

-

Sodium hydroxide or sulfuric acid for hydrolysis to the carboxylic acid.

Procedure:

Part A: Synthesis of the Pseudoephedrine Amide

-

Dissolve the carboxylic acid in an appropriate solvent (e.g., DCM).

-

Convert the carboxylic acid to its corresponding acyl chloride or use an anhydride.

-

In a separate flask, dissolve (1S,2S)-(+)-pseudoephedrine and a base (e.g., pyridine) in DCM.

-

Slowly add the acyl chloride or anhydride to the pseudoephedrine solution at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with dilute acid (e.g., 1 M HCl), saturated NaHCO₃, and brine.

-

Dry the organic layer, concentrate, and purify the amide by crystallization or chromatography.

Part B: Diastereoselective Alkylation

-

Dissolve the pseudoephedrine amide in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78°C.

-

Slowly add a solution of LDA (1.1 equivalents) and stir for 30-60 minutes to form the enolate.

-

Add the alkyl halide (1.2 equivalents) and continue stirring at -78°C for several hours.

-

Quench the reaction by adding saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Determine the diastereomeric ratio by ¹H NMR or HPLC analysis of the crude product. Purify by chromatography.

Part C: Cleavage of the Chiral Auxiliary

-

To obtain the chiral carboxylic acid:

-

Hydrolyze the alkylated amide using acidic (e.g., refluxing in aqueous H₂SO₄) or basic (e.g., refluxing in aqueous NaOH) conditions.

-

Extract the aqueous layer to remove the liberated pseudoephedrine.

-

Acidify the aqueous layer and extract the desired chiral carboxylic acid.

-

-

To obtain the chiral alcohol:

-